molecular formula C10H18O2 B2737000 3-Cyclohexyl-2-methylpropanoic acid CAS No. 51953-02-7

3-Cyclohexyl-2-methylpropanoic acid

Cat. No. B2737000
CAS RN: 51953-02-7
M. Wt: 170.252
InChI Key: SAOPJNFYPNUPSE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 51953-02-7 . It has a molecular weight of 170.25 and its IUPAC name is 3-cyclohexyl-2-methylpropanoic acid . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-2-methylpropanoic acid is 1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) . This indicates that the compound has a cyclohexyl group attached to the second carbon of a propanoic acid, with a methyl group also attached to the second carbon .


Physical And Chemical Properties Analysis

3-Cyclohexyl-2-methylpropanoic acid is a liquid at room temperature . It has a molecular weight of 170.25 . The compound’s InChI code is 1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) .

Scientific Research Applications

Synthesis Techniques and Chemical Building Blocks

3-Cyclohexyl-2-methylpropanoic acid plays a significant role in the field of organic chemistry, especially in the synthesis of complex molecules. Its involvement in peptidotriazoles synthesis through copper(I)-catalyzed 1,3-dipolar cycloadditions showcases its utility in creating diversely substituted triazoles within peptide backbones or side chains. This process is notable for its high efficiency and compatibility with solid-phase peptide synthesis, illustrating the acid's versatility as a building block in peptide chemistry (Tornøe, Christensen, & Meldal, 2002). Additionally, the acid's role in green chemistry is highlighted by its contribution to sustainable processes leading to 3-hydroxypropanoic acid, a critical building block for high-performance polymers and organic synthesis, emphasizing the importance of catalytic chemical methods for eco-friendly production (Pina, Falletta, & Rossi, 2011).

Bioconversion and Metabolic Engineering

In the realm of biotechnology, 3-Cyclohexyl-2-methylpropanoic acid is instrumental in the bioconversion processes, particularly in the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This application is pivotal for generating valuable platform chemicals from renewable resources, demonstrating the acid's utility in enhancing the efficiency of bio-production methods. By integrating heterologous pathways and optimizing fermentation conditions, researchers aim to achieve industrially relevant yields, highlighting the compound's role in the development of sustainable microbial cell factories (Jers et al., 2019).

Advanced Chemical Synthesis

Moreover, the compound's application extends to advanced chemical synthesis techniques, such as the enantioselective synthesis of related compounds, demonstrating its significance in producing chiral molecules. This aspect is crucial for developing pharmaceuticals and other substances where the chirality of the compound can affect its biological activity and effectiveness (Alonso et al., 2005). The ability to conduct such sophisticated reactions efficiently highlights the compound's value in organic synthesis and drug development processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclohexyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOPJNFYPNUPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (19.74 ml, 140.8 mmol) in 100 ml of anhydrous THF was added dropwise n-butyl lithium (1.44N, 97.8 ml, 140.8 mmol) at 0° C. under argon atmosphere. The mixture was stirred at 0° C. for 1 hour and a half, and then 3-cyclohexylpropionic acid (10.00 g, 64.0 mmol) was added dropwise. After the mixture was stirred at 0° C. for 10 minutes, HMPA (24.5 ml, 140.8 mmol) was added dropwise and the mixture was stirred for 20 minutes. Methyl iodide (8.4 ml, 134.4 mmol) was further added dropwise at 0° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with an aqueous saturated solution of ammonium chloride, and acidified to pH 2 with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate (50 ml×4), and then, the combined ethyl acetate layers were washed with water (50 ml) and brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled to give a crude product of 3-cyclohexyl-2-methylpropionic acid (b.p. 90.5°-101° C./0.2 mmHg, 11.8556 g). To a solution of this crude product in 100 ml of ether was added dropwise 110 ml of a solution of diazomethane in ether at 0° C. After concentration, the residue was separated and purified through column chromatography (silica gel, ether), to give a pure product of methyl 3-cyclohexyl-2-methylpropionate (10.8672 g, 59.0 mmol, 92.2%). This compound was assigned the structure by the following data:
Quantity
19.74 mL
Type
reactant
Reaction Step One
Quantity
97.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
24.5 mL
Type
reactant
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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